

Application Notes and Protocols for TFLLR-NH2 in Vascular Permeability Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TFLLR-NH2 is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor expressed on endothelial cells.[1] Activation of PAR1 by TFLLR-NH2 mimics the action of thrombin, a key physiological activator, initiating a cascade of intracellular signaling events that modulate vascular permeability.[1][2] The specificity of TFLLR-NH2 for PAR1 makes it an invaluable tool for dissecting the molecular mechanisms of PAR1 signaling in vascular biology, circumventing the pleiotropic effects of thrombin which can activate other PAR family members.[3] These application notes provide detailed protocols for utilizing TFLLR-NH2 in both in vitro and in vivo vascular permeability assays, along with a summary of its signaling pathways and quantitative data from relevant studies.

Signaling Pathways of TFLLR-NH2 in Endothelial Cells

Activation of PAR1 by **TFLLR-NH2** in endothelial cells triggers signaling through multiple G-protein pathways, primarily Gqq/11 and Gq12/13, leading to increased vascular permeability.[1] [2]

Methodological & Application

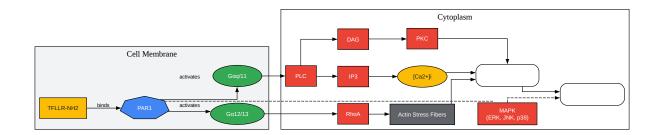




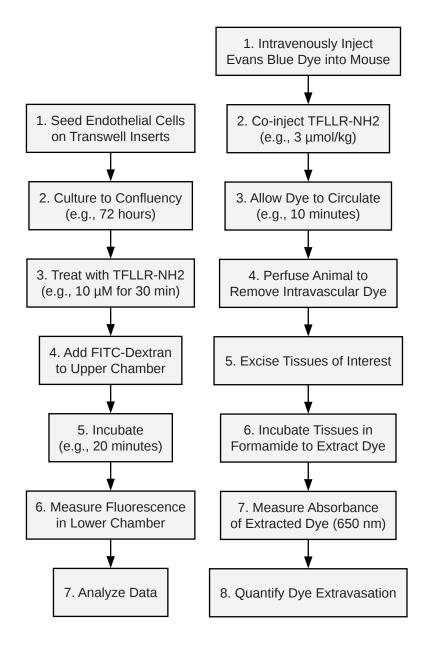
- Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] Increased intracellular Ca2+ and PKC activation contribute to the destabilization of adherens junctions between endothelial cells.[2][4]
- Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that promotes the formation of actin stress fibers and increases actomyosin contractility.[2] This process exerts physical tension on cell-cell junctions, leading to their disassembly and the formation of intercellular gaps.
- MAPK Pathways: PAR1 activation can also stimulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[1] These pathways can influence gene expression, contributing to the pro-inflammatory effects of PAR1 activation.[1]

The culmination of these signaling events is the disruption of the endothelial barrier, leading to increased vascular permeability.









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